Cas no 915924-57-1 (2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine)
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine
- 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethamine
- 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine
- 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
- DTXSID90629724
- 915924-57-1
- BB 0238824
- VS-10102
- 2-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-ethyla mine
- 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
- AKOS004121130
- CS-0321846
- MFCD08059871
- BBL030889
- STK506226
- DB-329201
- 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine
- ALBB-010124
- 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine, trifluoroacetate (1:1)
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- MDL: MFCD08059871
- Inchi: 1S/C9H10N4O/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2
- InChI Key: ZSIMAHFYFVMXDZ-UHFFFAOYSA-N
- SMILES: O1C(CCN)=NC(C2C=NC=CC=2)=N1
Computed Properties
- Exact Mass: 190.08546096g/mol
- Monoisotopic Mass: 190.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 77.8Ų
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM172292-5g |
2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine |
915924-57-1 | 95% | 5g |
$518 | 2021-08-05 | |
| TRC | P915030-50mg |
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
915924-57-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P915030-100mg |
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
915924-57-1 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P915030-500mg |
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
915924-57-1 | 500mg |
$ 295.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392516-1g |
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine |
915924-57-1 | 95+% | 1g |
¥1766.00 | 2024-04-25 | |
| Chemenu | CM172292-1g |
2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine |
915924-57-1 | 95% | 1g |
$283 | 2024-07-20 | |
| Chemenu | CM172292-5g |
2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine |
915924-57-1 | 95% | 5g |
$549 | 2024-07-20 | |
| Crysdot LLC | CD11017351-5g |
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
915924-57-1 | 95+% | 5g |
$554 | 2024-07-19 | |
| A2B Chem LLC | AI61355-500mg |
(2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl)amine trifluoroacetate |
915924-57-1 | >95% | 500mg |
$467.00 | 2024-07-18 | |
| A2B Chem LLC | AI61355-1g |
(2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl)amine trifluoroacetate |
915924-57-1 | >95% | 1g |
$509.00 | 2024-07-18 |
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine
Research Briefing on 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS: 915924-57-1)
In recent years, the compound 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS: 915924-57-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
The compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold known for its versatility in drug design. Recent studies have highlighted its role as a key intermediate in the development of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective modulator of certain kinase pathways, suggesting potential applications in oncology and inflammatory diseases.
From a synthetic perspective, advancements in the preparation of 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine have been reported. Researchers have developed more efficient catalytic methods for its synthesis, reducing production costs and improving yields. These methodological improvements are crucial for scaling up production for preclinical and clinical studies.
Pharmacological evaluations have revealed interesting properties of this compound. It exhibits good blood-brain barrier penetration in animal models, making it a candidate for central nervous system (CNS) drug development. Additionally, its metabolic stability and low cytotoxicity profile, as reported in recent toxicology studies, support its potential as a lead compound for further optimization.
Current research directions include structure-activity relationship (SAR) studies to enhance its target selectivity and potency. Several derivatives have shown promising results in high-throughput screening assays against various disease targets. The compound's unique chemical structure allows for diverse modifications, enabling medicinal chemists to explore multiple therapeutic avenues.
In conclusion, 2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine represents an important scaffold in contemporary drug discovery. Its combination of synthetic accessibility, favorable pharmacokinetic properties, and biological activity makes it a valuable tool for developing new therapeutic agents. Future research should focus on advancing promising derivatives through preclinical development and elucidating their precise mechanisms of action.
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